molecular formula C14H20O4 B1627694 1,4-Cyclohexanediol dimethacrylate CAS No. 38479-34-4

1,4-Cyclohexanediol dimethacrylate

Cat. No. B1627694
CAS RN: 38479-34-4
M. Wt: 252.31 g/mol
InChI Key: OFIMLDVVRXOXSK-UHFFFAOYSA-N
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Description

1,4-Cyclohexanediol dimethacrylate is a chemical compound with the molecular formula C14H20O4 . It is a light yellow, crosslinking liquid/solid monomer .


Synthesis Analysis

A catalytic methodology has been presented to transform beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol . The proposed two-step catalytic sequence involves the use of the commercially available RANEY® Ni catalyst .


Molecular Structure Analysis

The molecular structure of 1,4-Cyclohexanediol dimethacrylate consists of a cyclohexane ring with two methacrylate groups attached at the 1 and 4 positions .


Chemical Reactions Analysis

The synthesis of 1,4-Cyclohexanediol dimethacrylate involves a two-step catalytic sequence. The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .


Physical And Chemical Properties Analysis

1,4-Cyclohexanediol dimethacrylate has an average mass of 252.306 Da and a monoisotopic mass of 252.136154 Da . It is a light yellow, crosslinking liquid/solid monomer .

Scientific Research Applications

Polymerization Kinetics

1,4-CHDDMA influences the kinetics of free radical polymerization. It was found that copolymers with 1,4-CHDDMA exhibit an earlier onset of autoacceleration compared to similar isomeric crosslinking agents. This effect is attributed to the conformation of the methacrylate groups and results in copolymers having lower molecular weights and higher glass transition temperatures (Elliott, Nie, & Bowman, 2003).

Synthesis of Diaminocyclohexane

1,4-Cyclohexanediol is used in the synthesis of 1,4-diaminocyclohexane, a compound with significant industrial applications. The process involves amination in supercritical ammonia using a cobalt catalyst, resulting in high selectivity and yield (Fischer, Mallát, & Baiker, 1999).

Development of Topical Formulations

1,4-CHDDMA has been studied for its potential in improving the efficiency of topical formulations. It exhibited a retardant effect on the percutaneous absorption and penetration of azelaic acid, suggesting its use in developing topical formulations with reduced systemic side effects while maintaining therapeutic efficiency (Li, Su, Tan, & Zhang, 2010).

Catalytic Hydrogenation

In the field of catalysis, 1,4-CHDDMA is involved in the hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate to 1,4-cyclohexane dimethanol. A copper-based catalyst in this process achieved a high conversion rate and selectivity, showcasing the potential of 1,4-CHDDMA in catalytic applications (Zhang, Fan, & Li, 2013).

Lignin Utilization

1,4-CHDDMA is also pivotal in transforming lignin-derived compounds into high-value products. A methodology was developed to convert lignin-derived dimers and oligomers into 1,4-cyclohexanediol and 1,4-cyclohexanediamine using commercially available catalysts. This process highlights the sustainable use of biomass for the production of valuable industrial chemicals (Wu et al., 2022).

Safety And Hazards

1,4-Cyclohexanediol dimethacrylate is harmful if swallowed and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product . Use only outdoors or in a well-ventilated area and wear eye protection/face protection .

Future Directions

The ability to use RANEY® Ni and ammonia in the process of synthesizing 1,4-Cyclohexanediol dimethacrylate holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources . This methodology could contribute to the development of sustainable catalytic methodologies for known commodity chemicals from renewable resources such as lignocellulosic biomass .

properties

IUPAC Name

[4-(2-methylprop-2-enoyloxy)cyclohexyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-9(2)13(15)17-11-5-7-12(8-6-11)18-14(16)10(3)4/h11-12H,1,3,5-8H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIMLDVVRXOXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CCC(CC1)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295872
Record name 1,4-Cyclohexanediol dimethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Cyclohexanediol dimethacrylate

CAS RN

38479-34-4
Record name 1,4-Cyclohexanediol dimethacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38479-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane-1,4-diyl bismethacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038479344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Cyclohexanediol dimethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane-1,4-diyl bismethacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.042
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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